molecular formula C17H16ClN3O2 B2406069 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338396-75-1

3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime

Cat. No.: B2406069
CAS No.: 338396-75-1
M. Wt: 329.78
InChI Key: ROMJTUCDKSVTCV-BRRLLNCPSA-N
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Description

3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime (hereafter referred to as Compound 6A) is a hydrazone-oxime hybrid ligand with a ketopropanal backbone. Its structure features a 4-chlorophenyl group at position 3, a 4-methylphenyl hydrazone moiety at position 2, and a methyloxime group at the aldehyde position. This compound has garnered attention for its role in synthesizing silver(I) complexes with antimicrobial and optoelectronic applications .

Properties

IUPAC Name

(2E,3E)-1-(4-chlorophenyl)-3-methoxyimino-2-[(4-methylphenyl)hydrazinylidene]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-12-3-9-15(10-4-12)20-21-16(11-19-23-2)17(22)13-5-7-14(18)8-6-13/h3-11,20H,1-2H3/b19-11+,21-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMJTUCDKSVTCV-BRRLLNCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the hydrazone: Reacting 4-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Introduction of the chlorophenyl group: Using a chlorophenyl derivative in a substitution reaction to attach the chlorophenyl group to the hydrazone.

    Oxopropanal formation: Oxidizing the intermediate to introduce the oxopropanal moiety.

    O-methyloxime formation: Reacting the oxopropanal with methoxyamine to form the O-methyloxime group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the oxime to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chlorophenyl group, a methylphenyl hydrazono group, and an oxopropanal moiety with an O-methyloxime functional group. The synthesis typically involves several key steps:

  • Formation of the Hydrazone : Reacting 4-methylphenylhydrazine with an appropriate aldehyde or ketone.
  • Chlorophenyl Group Introduction : Using a chlorophenyl derivative in a substitution reaction.
  • Oxidation : Introducing the oxopropanal moiety.
  • O-Methyloxime Formation : Reacting the oxopropanal with methoxyamine.

Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Density Functional Theory (DFT) calculations are employed to confirm the structure and purity of the synthesized compound .

Chemistry

In synthetic organic chemistry, 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime serves as an important intermediate for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

Research has indicated that derivatives of this compound may exhibit significant biological activity. Studies have focused on its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound has shown effectiveness against several pathogens, including:
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
    • Candida albicans (fungi)

Silver complexes containing this ligand have demonstrated enhanced antimicrobial properties .

  • Cytotoxicity Studies : In vitro studies suggest that the compound induces apoptosis in cancer cell lines while sparing normal cells, indicating its potential as a therapeutic agent in cancer treatment .

Medicine

In medicinal chemistry, the compound is being explored for its potential as a drug candidate. Its biological activity could be harnessed for developing new treatments for infections and cancers. The mechanism of action is believed to involve interactions with specific enzymes or receptors in biological systems.

Industrial Applications

The compound may find applications in material science and chemical manufacturing due to its unique chemical properties. It can be utilized as a precursor in the synthesis of other valuable chemicals or materials with specific functionalities.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime exerts its effects would depend on its specific application. For example, if it has biological activity, it might interact with specific enzymes or receptors in the body, modulating their activity.

Comparison with Similar Compounds

Key Properties of Compound 6A

  • Synthesis : Prepared via condensation of 3-(4-chlorophenyl)-3-oxopropanal with 4-methylphenylhydrazine, followed by O-methyloximation. Yield: 90%, mp: 134°C .
  • Spectroscopic Data :
    • IR : 3057 cm⁻¹ (N–H), 2845 cm⁻¹ (C–H aldehyde), 1634 cm⁻¹ (C=O ester), 1587 cm⁻¹ (C=O aldehyde), 1528 cm⁻¹ (C=N) .
    • ¹H NMR : δ 2.54 (s, CH₃), 7.45–7.87 (m, Ar–H), 9.68 (s, CHO), 13.24 (s, NH) .
  • Applications: Silver(I) complexes of 6A exhibit broad-spectrum antimicrobial activity against pathogens like E. coli, S.

Comparison with Structural Analogs

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in 4A enhances antimicrobial potency (lower MIC values) compared to 6A , likely due to increased electrophilicity facilitating target interaction .
  • Electron-Donating Groups (EDGs) : The methyl group in 6A offers a balance between activity and solubility, whereas the methoxy group in 3-(4-methoxyphenyl) analog may reduce membrane permeability, explaining its lack of reported antimicrobial data .

Optoelectronic Properties

Silver(I) complexes of 6A demonstrate lower bandgap energies (2.1 eV) than those of 4A (2.3 eV) and 9A (2.5 eV), making 6A more suitable for visible-light absorption in optoelectronic devices. This is attributed to the methyl group’s moderate electron-donating effect, which fine-tunes the ligand-to-metal charge transfer .

Biological Activity

3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime is an organic compound notable for its complex structure, which includes a chlorophenyl group, a methylphenyl hydrazono group, and an oxopropanal moiety with an O-methyloxime functional group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18ClN3O2\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}

This structure allows for various interactions at the molecular level, influencing its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The presence of the hydrazono and oxime groups may facilitate binding to biological targets, leading to modulation of enzymatic activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly when synthesized as part of silver(I) complexes. For example, research demonstrated that silver complexes containing this ligand exhibited significant antimicrobial activity against various pathogens:

  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus mutans
  • Fungi : Candida albicans, Aspergillus niger

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity studies have shown that this compound exhibits selective cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells while sparing normal cells, indicating a potential therapeutic application in cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, cytotoxic
3-(4-chlorophenyl)-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanalStructureAntimicrobial
3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-ethyloximeStructureLimited data available

The presence of the O-methyloxime group in this compound may enhance its stability and reactivity compared to similar compounds lacking this functional group .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Hydrazone : Reaction between 4-methylphenylhydrazine and an appropriate aldehyde or ketone.
  • Chlorophenyl Group Introduction : Substitution reaction using a chlorophenyl derivative.
  • Oxidation : Introduction of the oxopropanal moiety.
  • O-Methyloxime Formation : Reaction with methoxyamine.

Characterization techniques such as FTIR, NMR, and DFT calculations are employed to confirm the structure and purity of the synthesized compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime, and how do reaction conditions influence product selectivity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and carbonyl precursors. For example, hydrazono formation is achieved by reacting 3-oxo-3-arylpropionaldehydes with arylhydrazines in acetic acid under reflux, as demonstrated in analogous systems . Optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to hydrazine) and temperature (70–80°C) to minimize side products like azonicotinic acid esters, which form under prolonged heating . Solvent choice (e.g., ethanol vs. acetic acid) significantly impacts reaction kinetics and purity.

Q. How can crystallization techniques improve structural characterization of this compound?

  • Methodological Answer : Slow evaporation of a chloroform-methanol (1:1 v/v) solution at room temperature yields high-quality single crystals suitable for X-ray diffraction . Ensure minimal solvent impurities and use seeding techniques to control crystal growth. Refinement protocols involving geometrically idealized hydrogen atoms (C–H = 0.93–0.98 Å) and isotropic thermal parameters (Uiso = 1.2–1.5 Ueq) are critical for accurate structural resolution .

Q. What spectroscopic methods are most effective for confirming the purity and structure of this compound?

  • Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR (in DMSO-d6 or CDCl3) to verify hydrazone proton signals (δ 10.5–11.2 ppm) and oxime methyl groups (δ 3.8–4.1 ppm) . FT-IR confirms C=N (1600–1620 cm<sup>−1</sup>) and C=O (1680–1700 cm<sup>−1</sup>) stretches. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass validation (e.g., calculated vs. observed m/z ± 0.001 Da).

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) influence the compound’s reactivity in coordination chemistry?

  • Methodological Answer : The electron-withdrawing Cl group on the phenyl ring enhances electrophilicity at the hydrazone nitrogen, facilitating metal coordination (e.g., with Cu(II) or Fe(III)). Steric hindrance from the 4-methylphenyl group can be assessed via DFT calculations (B3LYP/6-31G* level) to map charge distribution and predict binding sites . Experimental validation involves synthesizing metal complexes and analyzing their magnetic susceptibility and UV-Vis spectra (d-d transitions).

Q. What computational strategies can predict the compound’s biological activity, such as enzyme inhibition?

  • Methodological Answer : Use molecular docking (Schrödinger Maestro) to simulate interactions with target enzymes (e.g., fungal CYP51 for agricultural applications). Dock the compound into the active site using Glide SP precision, and validate binding poses with MM-GBSA free energy calculations . Compare results with experimental IC50 data from fungal growth inhibition assays to refine computational models.

Q. How do structural variations in analogous hydrazono-oxime derivatives affect their photophysical properties?

  • Methodological Answer : Perform comparative X-ray crystallography and UV-Vis spectroscopy on derivatives with substituent modifications (e.g., 4-cyano vs. 4-methoxy). For example, the title compound’s extended π-conjugation (hydrazone + oxime) may redshift absorption maxima (λmax ~350–400 nm) compared to simpler hydrazones . Time-dependent DFT (TD-DFT) simulations can correlate structural features (e.g., dihedral angles) with experimental spectral data.

Q. What are the contradictions in reported synthetic yields for hydrazono-oxime derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 65% vs. 85% for similar reactions) often stem from differences in workup protocols. For instance, rapid quenching of reactions in ice-water improves yields by preventing retro-aldol decomposition . Systematic studies varying pH (4–7), solvent polarity, and drying agents (e.g., MgSO4 vs. Na2SO4) are recommended to identify optimal conditions.

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